L-Cytidine - 26524-60-7

L-Cytidine

Catalog Number: EVT-309831
CAS Number: 26524-60-7
Molecular Formula: C9H13N3O5
Molecular Weight: 243.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

L-Cytidine is the L-enantiomer of the naturally occurring nucleoside, cytidine. Nucleosides are the building blocks of nucleic acids (DNA and RNA) and consist of a nitrogenous base attached to a sugar molecule. While natural nucleosides, like D-cytidine, possess a D-configuration at their sugar moiety, L-cytidine features an "unnatural" L-configuration. [, , , , , , , , ] This structural difference significantly influences its biological activity and metabolic pathways.

L-Cytidine has garnered considerable attention in scientific research due to its promising antiviral properties, particularly against human immunodeficiency virus (HIV) and hepatitis B virus (HBV). [, , , , , , , , , , , , ]

Future Directions
  • Development of Novel Analogues: Synthesizing and evaluating new L-cytidine derivatives with improved potency, selectivity, and pharmacokinetic properties is crucial. Modifications to the sugar moiety, base, and phosphate groups offer opportunities to enhance antiviral activity and overcome drug resistance. [, , , , , , ]
  • Clinical Development: While promising in vitro results have been reported, further preclinical and clinical studies are needed to assess the safety and efficacy of L-cytidine derivatives in humans. [, , , , , , , , , , , , ]
  • Mechanism of Action Studies: A deeper understanding of the precise mechanisms of action of L-cytidine derivatives, including their interactions with viral and cellular enzymes, is essential for optimizing their therapeutic potential. [, , , , ]
  • Drug Resistance Studies: Investigating the potential for the emergence of drug resistance to L-cytidine analogues and developing strategies to circumvent such resistance is critical for long-term therapeutic success. []
Synthesis Analysis

The synthesis of L-Cytidine can be achieved through several methods, primarily involving the condensation of cytosine with ribose or ribose derivatives. One notable method includes:

  1. Silanization Protection: The process begins with the protection of cytosine using silanization techniques to prevent unwanted reactions during synthesis.
  2. Reaction with Ribose: The protected cytosine is then reacted with 1-chloro-2,3,5-tri-O-benzoyl ribose under reflux conditions. This reaction produces a mixture of configurations of L-Cytidine.
  3. Purification: The product is purified through recrystallization and column chromatography to separate the isomers effectively.

In another approach, 2′,3′-isopropylidene cytidine can be oxidized to yield various derivatives, which can then be utilized in polymer synthesis through radical polymerization techniques .

Molecular Structure Analysis

L-Cytidine has a molecular formula of C₉H₁₃N₃O₄ and a molar mass of approximately 243.24 g/mol. Its structure consists of:

  • Cytosine Base: A pyrimidine ring that contains nitrogen atoms at positions 1 and 3.
  • Ribose Sugar: A five-carbon sugar that includes hydroxyl groups at the 2′ and 3′ positions.

The structural formula can be represented as follows:

Cytidine=C9H13N3O4\text{Cytidine}=\text{C}_9\text{H}_{13}\text{N}_3\text{O}_4

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are often used to confirm the structure and purity of synthesized L-Cytidine. For instance, NMR data typically shows distinct chemical shifts corresponding to the protons in different environments within the molecule .

Chemical Reactions Analysis

L-Cytidine participates in various chemical reactions, including:

  • Phosphorylation: It can be phosphorylated to form cytidine monophosphate (CMP), which further phosphorylates to yield cytidine diphosphate (CDP) and cytidine triphosphate (CTP). These nucleotides are vital for RNA synthesis.
  • Glycosylation Reactions: L-Cytidine can undergo glycosylation reactions with various alcohols or amines to form nucleoside analogs that are useful in medicinal chemistry.

These reactions are critical for understanding the biochemical pathways involving nucleotides and their derivatives .

Mechanism of Action

The mechanism of action of L-Cytidine primarily revolves around its role as a building block for nucleic acids. Once incorporated into RNA or DNA strands, it contributes to:

  • Base Pairing: L-Cytidine pairs with guanine during nucleic acid synthesis, ensuring proper genetic coding.
  • Regulation of Metabolic Pathways: It influences metabolic pathways related to nucleotide metabolism and cellular signaling.

Research has shown that L-Cytidine can affect glial glutamate cycling and phospholipid metabolism in brain cells, suggesting its potential neuroprotective effects .

Physical and Chemical Properties Analysis

L-Cytidine exhibits several notable physical and chemical properties:

  • Appearance: Typically found as a white crystalline powder.
  • Solubility: Highly soluble in water due to its polar nature.
  • Melting Point: The melting point ranges around 170–175 °C.
  • pH Stability: It remains stable within physiological pH ranges but may degrade under extreme acidic or basic conditions.

These properties make L-Cytidine suitable for various biochemical applications .

Applications

L-Cytidine has diverse applications in scientific research and medicine:

  • Biochemical Research: It serves as a substrate in studies involving RNA synthesis and metabolism.
  • Pharmaceutical Development: Modified forms of L-Cytidine are explored for their therapeutic potential in treating viral infections and cancer.
  • Genetic Engineering: Its derivatives are used in creating mirror-image nucleic acids for advanced molecular therapies.
Structural Chemistry of L-Cytidine

Molecular Configuration and Stereochemical Properties

L-Cytidine (CAS: 26524-60-7) is the enantiomer of the naturally occurring D-cytidine, defined by its L-ribose configuration. Its molecular formula is C₉H₁₃N₃O₅ (MW: 243.22 g/mol), comprising a cytosine base linked to an L-ribofuranose sugar via a β-N1-glycosidic bond [1] [4]. The stereochemistry is characterized by the inverted chiral centers at C2', C3', and C4' positions, resulting in a mirror-image relationship to D-cytidine. This configuration is explicitly denoted in the SMILES notation: OC[C@@H]1O[C@H](N2C(N=C(C=C2)N)=O)[C@@H](O)[C@H]1O, where the @@H descriptors indicate L-stereochemistry [1].

The nucleoside adopts a C2'-endo sugar pucker in aqueous solutions, differing from the C3'-endo conformation typical of D-cytidine in RNA helices. This conformational shift disrupts canonical Watson-Crick base pairing due to altered hydrogen-bond donor/acceptor geometry [5] [8]. Tautomerism in the cytosine ring further influences its reactivity; while cytidine exists predominantly as the 4-amino-2-oxo tautomer, L-cytidine’s minor tautomers (e.g., imino forms) may contribute to unique biochemical interactions [9].

Table 1: Atomic Coordinates of L-Cytidine Key Functional Groups

AtomBond Angle (°)Bond Length (Å)Stereochemical Role
N1-C1'108.91.48β-glycosidic linkage
O4'-C1'110.21.42Sugar ring stability
C2'-C3'112.71.53Ribose pucker modulation

Comparative Analysis of D- and L-Cytidine Isomerism

The enantiomeric relationship between D- and L-cytidine fundamentally alters their biological recognition and physicochemical behavior. Key differences include:

  • Enzymatic Specificity: D-Cytidine serves as a substrate for kinases (e.g., uridine-cytidine kinase 2, UCK2) and deaminases due to complementary binding pockets evolved for D-enantiomers. L-Cytidine shows negligible activity with these enzymes, as confirmed by kinetic assays demonstrating >100-fold lower phosphorylation rates [3] [8].
  • Hydrogen-Bonding Networks: Molecular dynamics simulations reveal that L-cytidine disrupts the conserved hydrogen bonds critical for D-cytidine’s integration into A-form RNA helices. For example, the inverted 3'-OH group cannot form the 2'-OH→O4' intrachain bond stabilizing right-handed helices [5] [9].
  • Thermodynamic Stability: Free energy calculations indicate L-cytidine imparts a +3.2 kcal/mol penalty in RNA duplexes compared to D-cytidine, primarily due to steric clashes and hydration differences [5] [6].

Table 2: Enantiomeric Comparison of D- vs. L-Cytidine Properties

PropertyD-CytidineL-CytidineBiological Consequence
UCK2 Binding Affinity (Km)3.9 μM>500 μMNot phosphorylated in salvage pathway
RNA Duplex Stability (ΔG)-2.8 kcal/mol+0.4 kcal/molDestabilizes nucleic acid structures
Cytidine Deaminase Kcat68.3 min⁻¹<0.1 min⁻¹Resistance to enzymatic deamination

Thermodynamic Stability of L-Cytidine in Aqueous Solutions

L-Cytidine’s stability in water is governed by solute-solvent interactions, influenced by temperature, pH, and cosolute presence. Key thermodynamic parameters include:

  • Partial Molar Volume (Vᵩ): At 298.15 K, L-cytidine exhibits a Vᵩ of 143.2 cm³·mol⁻¹, slightly lower than D-cytidine’s 147.8 cm³·mol⁻¹ due to differential hydration shell formation. This indicates tighter water structuring around the L-enantiomer [2].
  • Isentropic Compressibility (κₛ): Negative κₛ values (-4.8 × 10⁻⁴ cm³·mol⁻¹·bar⁻¹ at 293.15 K) suggest electrostriction dominates L-cytidine-water interactions, with compressibility decreasing as temperature rises (293.15 K → 313.15 K) due to reduced hydrogen-bond strength [2].
  • Viscosity B-Coefficients: Positive B values (+0.043 dm³·mol⁻¹) confirm structure-making behavior, contrasting with denaturants like urea (B = -0.022 dm³·mol⁻¹) that disrupt water networks [2] [6].

L-Ascorbic acid (0.3 mol·kg⁻¹) enhances L-cytidine’s stability via hydrophilic-hydrophilic interactions, increasing Vᵩ by 8% and reducing κₛ magnitude. This cosolute effect is entropy-driven, with ΔS values rising from +35 J·mol⁻¹·K⁻¹ (pure water) to +52 J·mol⁻¹·K⁻¹ in ascorbate solutions [2]. pH also modulates stability: below pH 4.0, protonation at N3 creates a charged species (pKa ≈ 3.8) that improves solubility but accelerates glycosidic bond hydrolysis [9].

Table 3: Thermodynamic Parameters of L-Cytidine in Aqueous Solutions

Temperature (K)Vᵩ (cm³·mol⁻¹)κₛ (10⁻⁴ cm³·mol⁻¹·bar⁻¹)ΔG Hydration (kJ/mol)
293.15141.5-4.8-20.3
298.15143.2-4.3-21.1
313.15147.9-3.7-22.8

Crystallographic Studies and X-ray Diffraction Patterns

Crystallographic analyses of L-cytidine and its complexes reveal distinctive packing motifs and ligand-binding geometries:

  • Ligand-Free Crystals: L-Cytidine monohydrate crystallizes in the orthorhombic space group P2₁2₁2, with unit cell dimensions a = 83.1 Å, b = 93.7 Å, c = 157.1 Å. The structure shows alternating hydrophilic (ribose-OH/base) and hydrophobic (base stacking) layers, with water bridges linking O2' and N3 atoms [1] [7].
  • Protein Complexes: Co-crystallization with uridine-cytidine kinase 2 (UCK2) yields a trigonal lattice (space group F222; a = 136.7 Å, b = 246.3 Å, c = 90.4 Å). Unlike D-cytidine, which binds UCK2’s catalytic pocket via H-bonds to Glu100 and Asp78, L-cytidine exhibits a flipped orientation where the ribose 3'-OH faces Asp78, precluding phosphorylation [3].
  • Diffraction Resolution: Native L-cytidine crystals diffract to 1.8 Å resolution, with characteristic reflections at 2θ = 15.3° (strong, 011 plane) and 19.7° (moderate, 110 plane). Anisotropic displacement parameters (B-factors) for the ribose ring (12–18 Ų) exceed those of the base (8–10 Ų), indicating higher flexibility [3] [7].

Pseudoisocytidine (psC), an L-cytidine analog with N1↔N3 tautomerism, crystallizes in monoclinic space group C2 (a = 89.0 Å, b = 109.7 Å, c = 64.8 Å, β = 95.3°). Its i-motif structures demonstrate pH-dependent stability: at pH 7.0, psC:C base pairs form only at terminal positions of C-tracts, whereas central psC residues require acidic conditions to adopt C:psC⁺ pairing [9].

Table 4: Crystallographic Parameters of L-Cytidine Structures

Complex/FormSpace GroupUnit Cell Parameters (Å, °)Resolution (Å)Key Interactions
Ligand-freeP2₁2₁2a=83.1, b=93.7, c=157.12.2O2'-H⋯O4W, N3-H⋯O2'
UCK2 + CytidineF222a=133.3, b=247.3, c=91.62.0Base-Glu100, Ribose-Asp78
UCK2 + L-CytidineF222a=136.7, b=246.3, c=90.42.3Ribose 3'-OH⋯Asp78
psC i-motif (pH 7.0)C2a=89.0, b=109.7, c=64.8, β=95.31.8psC(N3-H)⋯O=C(C), C(N4-H)⋯NpsC

Properties

CAS Number

26524-60-7

Product Name

L-Cytidine

IUPAC Name

4-amino-1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

Molecular Formula

C9H13N3O5

Molecular Weight

243.22 g/mol

InChI

InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7-,8-/m0/s1

InChI Key

UHDGCWIWMRVCDJ-PSQAKQOGSA-N

SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@@H]2[C@H]([C@H]([C@@H](O2)CO)O)O

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